1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
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Overview
Description
1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a][1,3]benzimidazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as amino, cyano, and methoxy groups further enhances its chemical reactivity and potential utility in various scientific fields.
Preparation Methods
The synthesis of 1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3]Benzimidazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of Functional Groups: The amino, cyano, and methoxy groups are introduced through various substitution reactions. For example, the cyano group can be introduced via nucleophilic substitution using cyanide ions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other pyrido[1,2-a][1,3]benzimidazole derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-amino-3-(3,4-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c1-27-17-8-7-12(9-18(17)28-2)19-13(10-22)20(24)26-16-6-4-3-5-15(16)25-21(26)14(19)11-23/h3-9H,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSJAWFGKFKIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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